2-(3-Bromo-isoxazol-5-YL)-ethylamine
Description
Contextual Significance of the Isoxazole (B147169) Heterocycle in Medicinal Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the field of medicinal chemistry. echemi.com Its prevalence in a wide array of biologically active compounds underscores its importance as a pharmacophore. The unique electronic properties and structural rigidity of the isoxazole ring allow it to engage in various non-covalent interactions with biological targets, contributing to enhanced efficacy and improved pharmacokinetic profiles of drug candidates.
The isoxazole scaffold is a key component in a number of approved drugs, demonstrating its therapeutic versatility. For instance, the anti-inflammatory drug valdecoxib (B1682126) and the antibiotic sulfamethoxazole (B1682508) both feature an isoxazole core. This scaffold is also present in β-lactamase resistant antibiotics such as cloxacillin, dicloxacillin, and flucloxacillin. The ability of the isoxazole ring to serve as a bioisosteric replacement for other functional groups, coupled with its relative ease of synthesis and modification, makes it an attractive starting point for the design of new therapeutic agents. The diverse biological activities associated with isoxazole derivatives include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. echemi.com
Table 1: Examples of Marketed Drugs Containing an Isoxazole Scaffold
| Drug Name | Therapeutic Class |
| Valdecoxib | Anti-inflammatory |
| Sulfamethoxazole | Antibiotic |
| Cloxacillin | Antibiotic |
| Dicloxacillin | Antibiotic |
| Flucloxacillin | Antibiotic |
| Leflunomide | Antirheumatic |
| Zonisamide | Anticonvulsant |
Current research into isoxazole-based compounds is focused on several key areas. One significant trend is the development of multi-targeted therapies, where a single isoxazole-containing molecule is designed to interact with multiple biological targets, potentially offering improved efficacy and reduced chances of drug resistance. echemi.com Furthermore, the application of green chemistry principles to the synthesis of isoxazole derivatives is gaining traction, with an emphasis on developing more environmentally benign and efficient synthetic methodologies. echemi.com There is also a growing interest in exploring novel substitution patterns on the isoxazole ring to fine-tune the pharmacological properties of these compounds and to develop agents with greater selectivity and potency. echemi.com
Rationale for Investigating 2-(3-Bromo-isoxazol-5-YL)-ethylamine
While direct research on this compound is not extensively documented, a clear rationale for its investigation can be inferred from its chemical structure. The presence of a bromine atom at the 3-position of the isoxazole ring offers a reactive handle for a variety of synthetic transformations. Halogenated heterocycles are valuable intermediates in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful tools for constructing complex molecular architectures. This allows for the introduction of diverse substituents at this position, enabling the generation of a library of novel compounds for biological screening.
The ethylamine (B1201723) side chain at the 5-position provides another point for chemical modification. The primary amine can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, and other functional groups. This flexibility allows for the exploration of structure-activity relationships by systematically altering the nature of the substituent attached to the amine. The combination of these two reactive sites makes this compound a potentially valuable scaffold for the synthesis of new chemical entities with a wide range of potential applications in medicinal chemistry and materials science.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1187932-81-5 |
| Molecular Formula | C5H7BrN2O |
| Molecular Weight | 191.03 g/mol |
| Boiling Point | 289.9±25.0 °C (Predicted) |
| Density | 1.617±0.06 g/cm3 (Predicted) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromo-1,2-oxazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c6-5-3-4(1-2-7)9-8-5/h3H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIHHMYEMPGRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307401 | |
| Record name | 3-Bromo-5-isoxazoleethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-81-5 | |
| Record name | 3-Bromo-5-isoxazoleethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-isoxazoleethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Studies of 2 3 Bromo Isoxazol 5 Yl Ethylamine
Reactivity of the Bromine Moiety
The carbon-bromine bond at the 3-position of the isoxazole (B147169) ring is a key site for functionalization. The electron-withdrawing nature of the isoxazole ring activates the C-Br bond, making it susceptible to both nucleophilic displacement and transition-metal-catalyzed cross-coupling reactions. Brominated isoxazoles are recognized as valuable synthetic intermediates for these transformations. irphouse.com
The bromine atom can be displaced by a variety of nucleophiles. In these reactions, a species with a lone pair of electrons attacks the carbon atom bearing the bromine, leading to the expulsion of the bromide ion and the formation of a new bond. This process is analogous to nucleophilic substitution reactions observed in other halogenated heterocyclic systems. researchgate.netnih.gov
The primary amine of the ethylamine (B1201723) side chain is itself a nucleophile and can, in principle, react with another molecule of 2-(3-bromo-isoxazol-5-yl)-ethylamine, although this would typically require specific conditions to favor intermolecular reaction over other pathways. More commonly, external nucleophiles are employed. For instance, primary and secondary amines can act as potent nucleophiles to displace halides from aromatic and heteroaromatic systems. mdpi.comchemguide.co.uk The reaction sequence generally involves the attack of the amine's lone pair on the electrophilic carbon, forming a cationic intermediate, followed by deprotonation to yield the substituted product. chemguide.co.uk
| Nucleophile Type | General Reaction | Product Type | Notes |
| Ammonia/Amines | R-X + :NH₂-R' → R-NH₂-R'⁺ + X⁻ → R-NH-R' + HX | Substituted Amine | The reactivity of amines as nucleophiles makes them suitable for displacing the bromine atom. Using an excess of the nucleophilic amine can help drive the reaction to completion. chemguide.co.uk |
| Thiols | R-X + :S-R'⁻ → R-S-R' + X⁻ | Thioether | Thiolate anions are effective nucleophiles for substitution reactions on halo-heterocycles. nih.gov |
| Alkoxides | R-X + :O-R'⁻ → R-O-R' + X⁻ | Ether | Alkoxides can replace the bromine to form ether linkages, although this may require harsher conditions compared to softer nucleophiles. |
Transition-metal catalysis, particularly with palladium, provides a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds at the C3 position. tezu.ernet.inncsu.edu These reactions offer a broad substrate scope and high functional group tolerance under relatively mild conditions. rsc.orgresearchgate.net The three most prominent cross-coupling reactions for functionalizing the 3-bromo-isoxazole scaffold are the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions. tezu.ernet.inrsc.org
Suzuki-Miyaura Coupling: This reaction couples the 3-bromo-isoxazole with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, typically yielding a 3-aryl or 3-vinyl isoxazole derivative.
Heck-Mizoroki Reaction: This involves the coupling of the 3-bromo-isoxazole with an alkene to introduce a vinyl group at the C3 position.
Sonogashira Coupling: This reaction pairs the 3-bromo-isoxazole with a terminal alkyne, creating a C-C triple bond and yielding a 3-alkynyl isoxazole derivative. rsc.org
| Reaction | Coupling Partner | Catalyst/Conditions (Typical) | Bond Formed | Product |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, Cs₂CO₃) | C(sp²)-C(sp²) / C(sp²)-C(sp²) | 3-Aryl/Vinyl-isoxazole |
| Heck-Mizoroki | Alkene (e.g., Styrene, Acrylate) | Pd(0) or Pd(II) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C(sp²)-C(sp²) | 3-Vinyl-isoxazole |
| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst (optional), Base (e.g., Et₃N) | C(sp²)-C(sp) | 3-Alkynyl-isoxazole |
These reactions significantly expand the synthetic possibilities, allowing for the introduction of complex molecular fragments onto the isoxazole core. rsc.org
Reactivity of the Ethylamine Group
The primary amine of the ethylamine side chain is a versatile functional group, acting as a nucleophile and a base. Its reactivity is central to derivatization, particularly for creating amide bonds and linking the isoxazole core to other molecular scaffolds.
The primary amine readily undergoes acylation when treated with activated carboxylic acid derivatives, such as acyl chlorides, anhydrides, or esters. mdpi.comresearchgate.net This reaction forms a stable amide bond and is a fundamental transformation in organic synthesis. The reaction involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride, carboxylate).
Palladium-catalyzed reactions can also be employed to form amides, for example, through three-component reactions involving a halide, an isocyanide, and water, which yield carboxamides. frontiersin.org
| Acylating Agent | General Reaction | Product |
| Acyl Chloride | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl | N-Acyl Amide |
| Acid Anhydride | R-NH₂ + (R'-CO)₂O → R-NH-CO-R' + R'-COOH | N-Acyl Amide |
| Ester | R-NH₂ + R'-COOR'' → R-NH-CO-R' + R''-OH | N-Acyl Amide |
| Sulfonyl Chloride | R-NH₂ + R'-SO₂Cl → R-NH-SO₂-R' + HCl | Sulfonamide |
The nucleophilicity of the ethylamine group makes it an ideal handle for conjugating the 2-(3-bromo-isoxazol-5-yl) moiety to other pharmacologically active molecules (pharmacophores). This strategy is widely used in drug discovery to create hybrid molecules with potentially enhanced or novel biological activities. The formation of a stable amide or sulfonamide bond is a common linking strategy. nih.gov
For example, an amine on a benzo[d]isoxazole core can be reacted with various sulfonyl chlorides to produce a library of sulfonamide derivatives. nih.gov Similarly, isoxazole-based intermediates can be elaborated into more complex heterocyclic systems, such as quinolines, which are prevalent in many bioactive compounds. nih.gov The ethylamine group can serve as the attachment point for building these larger, more complex structures, effectively acting as a linker between the isoxazole and a second pharmacophore.
Ring Opening and Rearrangement Mechanisms of the Isoxazole Core
While aromatic, the isoxazole ring contains a relatively weak N-O bond, making it susceptible to cleavage and rearrangement under certain conditions, such as the presence of base, reducing agents, or UV light. This reactivity can be either a synthetic challenge or a strategic tool for accessing different heterocyclic systems.
Base-induced rearrangements are particularly common for isoxazoles. For instance, N-substituted isoxazol-5-ones can undergo rearrangement when treated with a base like triethylamine, leading to the formation of fused heterocyclic systems such as imidazo[1,2-a]pyridines and indoles. mdpi.comresearchgate.net The reaction pathway is proposed to involve the initial attack of the base on the isoxazole ring, triggering a cascade of bond cleavage and formation events. researchgate.net The Boulton–Katritzky rearrangement is another known base-promoted transformation for certain isoxazole systems. beilstein-journals.org
Reductive cleavage of the N-O bond is another important transformation. This can be achieved using various reducing agents and often leads to the formation of β-hydroxy esters or other open-chain products, which can be valuable synthetic intermediates. researchgate.net
| Reaction Type | Conditions | Resulting Structure(s) | Notes |
| Base-Induced Rearrangement | Triethylamine, Heat | Imidazo[1,2-a]pyridines, Indoles | Observed in N-aryl substituted isoxazol-5-ones, proceeding via ring opening and re-cyclization. mdpi.comresearchgate.net |
| Base-Catalyzed Ring Opening | NaOH (aq) | Open-chain products (e.g., α-cyano ketones) | The reaction of 4-bromo-isoxazolin-5-ones with aqueous base leads to ring-opened products. acs.org |
| Reductive Ring Opening | Reducing Agents (e.g., Fe/NH₄Cl) | β-Hydroxy esters, Enaminones | Cleavage of the N-O bond leads to linear functionalized molecules. researchgate.net |
In Vitro Biological Activity Research of 2 3 Bromo Isoxazol 5 Yl Ethylamine and Its Derivatives
Research into Antimicrobial Activity
Isoxazole (B147169) derivatives have been extensively studied for their ability to combat various microbial pathogens. The inclusion of a bromine atom on the isoxazole ring, as seen in the parent compound, is a common strategy in medicinal chemistry to enhance biological activity.
The antibacterial potential of isoxazole derivatives has been evaluated against a spectrum of Gram-positive and Gram-negative bacteria. Research has shown that specific substitutions on the isoxazole core are crucial for activity.
For instance, a series of N3, N5-di(substituted)isoxazole-3,5-diamine derivatives were synthesized and tested for their antibacterial efficacy. nih.gov Among these, compounds with electron-withdrawing groups, such as fluorine and chlorine, on the phenyl rings demonstrated potent activity. nih.gov Notably, some derivatives exhibited superior or comparable activity against Escherichia coli and Staphylococcus aureus when compared to the standard drug cloxacillin. nih.gov
In another study, new 2-(3-bromo-5-isoxazolylideneamino-oxy)acetic acid derivatives condensed with β-lactam nuclei were synthesized. nih.gov These compounds showed interesting in vitro activity against Gram-positive bacteria, including strains that produce β-lactamase. nih.gov Similarly, the synthesis of heteroarylisoxazoles revealed that derivatives containing a 5-bromo-2-thienyl moiety at the 5-position of the isoxazole ring displayed significant antibacterial activity against E. coli, S. aureus, and Pseudomonas aeruginosa. nih.gov
The introduction of a thiophene (B33073) moiety to the isoxazole ring has been noted to increase antimicrobial activity. nih.govnih.gov One study found that 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) was particularly effective against Staphylococcus aureus, with a minimal inhibitory concentration (MIC) significantly lower than other tested derivatives. nih.gov
| Compound/Derivative Class | Test Organism | MIC (μg/mL) | Reference |
| N3,N5-di(4-fluorophenyl)isoxazole-3,5-diamine (178e) | E. coli | 110 | nih.gov |
| N3,N5-di(4-fluorophenyl)isoxazole-3,5-diamine (178e) | S. aureus | 95 | nih.gov |
| N3,N5-di(4-chlorophenyl)isoxazole-3,5-diamine (178f) | E. coli | 95 | nih.gov |
| Cloxacillin (Standard) | E. coli | 120 | nih.gov |
| Cloxacillin (Standard) | S. aureus | 100 | nih.gov |
| PUB9 | S. aureus | 125 | nih.gov |
| PUB9 | P. aeruginosa | 125 | nih.gov |
The antifungal properties of isoxazole derivatives have been investigated against various human pathogenic fungi. The structural features of these compounds play a significant role in determining their efficacy.
Research into 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives identified promising antifungal activity. researchgate.net Specifically, the compound 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one demonstrated a broad spectrum of activity and was particularly effective against Trichophyton mentagrophytes. researchgate.net
Other studies have screened novel isoxazole derivatives against fungal strains such as Candida albicans and Aspergillus fumigatus. nih.gov In one such study, a series of 3,5-diarylisoxazoles were synthesized and evaluated, with some compounds showing promising preliminary results. nih.gov The antifungal activity of an isoindole derivative, (5-methyl-isoxazol-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine, was tested against Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum, showing positive results. mdpi.com
| Compound/Derivative Class | Test Organism | Activity Noted | Reference |
| 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one | Trichophyton mentagrophytes | Good fungicidal activity | researchgate.net |
| 3,5-diarylisoxazoles (5a-k) | Candida albicans | Promising activity (some compounds) | nih.gov |
| 3,5-diarylisoxazoles (5a-k) | Aspergillus fumigatus | Promising activity (some compounds) | nih.gov |
| Isoindole (5-methyl-isoxazole-3-yl) derivative | Fusarium oxysporum | Antifungal activity observed | mdpi.com |
| Isoindole (5-methyl-isoxazole-3-yl) derivative | Geotrichum candidum | Antifungal activity observed | mdpi.com |
Tuberculosis remains a major global health issue, and the search for new antitubercular agents is critical. Isoxazole derivatives have emerged as a promising class of compounds in this area.
A series of isoxazole carboxylic acid methyl ester-based urea (B33335) and thiourea (B124793) derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. Many of these compounds displayed potent activity. The 3,4-dichlorophenyl urea derivative showed a MIC of 0.25 µg/mL, and the 4-chlorophenyl thiourea analogue had a MIC of 1 µg/mL.
In another study, isoxazole-incorporated 1,2,3-triazole derivatives were synthesized and screened against the H37Rv strain of Mtb. Several of these hybrid molecules exhibited good activity, with results comparable to the standard drug Isoniazid. Furthermore, research on substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides has identified them as a valuable antitubercular chemotype, showing growth inhibitory activity against Mtb strains. These compounds demonstrated strong bactericidal activity coupled with low cytotoxicity towards eukaryotic cells.
| Compound/Derivative Class | Test Organism | MIC (μg/mL) | Reference |
| 3,4-Dichlorophenyl urea isoxazole ester (4t) | M. tuberculosis H37Rv | 0.25 | |
| 4-Chlorophenyl thiourea isoxazole ester (5f) | M. tuberculosis H37Rv | 1 | |
| n-Hexyl thiourea isoxazole ester (5n) | M. tuberculosis H37Rv | 2 | |
| Cyclohexyl thiourea isoxazole ester (5o) | M. tuberculosis H37Rv | 2 | |
| Benzodiazepine-benzothiepino derivative (18) | M. tuberculosis H37Rv | 6.5 (μM) |
Research into Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and isoxazole derivatives have been investigated for their potential to modulate inflammatory pathways.
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key targets for anti-inflammatory drugs. Several studies have focused on the ability of isoxazole derivatives to inhibit these enzymes.
A study designed an array of ten novel isoxazole derivatives and tested them in an in vitro COX-1/2 anti-inflammatory assay. The results showed that nearly all compounds exhibited anti-inflammatory effects, with some derivatives being identified as potent and selective COX-2 inhibitors. For example, compound C6 was the most potent COX-2 inhibitor with an IC₅₀ value of 0.55 µM and a high selectivity index (SI) of 113.19.
Another research effort explored isoxazole-based scaffolds as COX inhibitors. This led to the discovery of two new inhibitors with opposite selectivity: one compound was a selective COX-1 inhibitor, while another, 2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone (17), was a sub-micromolar selective COX-2 inhibitor. The presence of a bromo substituent has also been noted to enhance COX-1 inhibitory potency in certain molecular scaffolds.
| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| C3 | 22.57 ± 0.98 | 0.93 ± 0.01 | 24.26 | |
| C5 | 35.55 ± 1.11 | 0.85 ± 0.04 | 41.82 | |
| C6 | 61.73 ± 1.05 | 0.55 ± 0.03 | 113.19 | |
| Celecoxib (Standard) | 50.11 ± 1.02 | 0.51 ± 0.02 | 98.25 | |
| Compound 17 | >10 | 0.17 | >58 |
Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2)
Beyond COX inhibition, the anti-inflammatory effects of isoxazole derivatives can be attributed to their ability to modulate key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).
Research has shown that certain isoxazole derivatives can regulate immune functions by affecting cytokine production. nih.gov A study on 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives found that one compound, MO5, inhibited the production of TNF-α induced by lipopolysaccharide (LPS) in human whole blood cultures. nih.gov Similarly, a class of indolyl-isoxazolidine derivatives was found to significantly inhibit LPS-induced TNF-α and Interleukin-6 (IL-6) production in macrophage THP-1 cells. nih.gov
In another investigation, a new isoxazole derivative, MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate), was evaluated for its effect on TNF-α. nih.gov The in vitro tests revealed that the compound had a weak property to suppress LPS-induced TNF-α production. nih.gov
Furthermore, studies on 3-bromo-4,5-dihydroisoxazole (B8742708) derivatives have shown they can activate the Nrf2/heme oxygenase-1 (HO-1) protective axis. researchgate.net This pathway is involved in anti-inflammatory activities, suggesting that these bromo-derivatives could be therapeutically relevant in inflammation. researchgate.net
| Compound/Derivative Class | System/Cell Line | Mediator | Effect | Reference |
| MO5 | Human whole blood culture | TNF-α | Inhibited LPS-induced production | nih.gov |
| Indolyl–isoxazolidines | Macrophage THP-1 cells | TNF-α, IL-6 | Significantly inhibited LPS-induced production | nih.gov |
| MZO-2 | Whole blood cell cultures | TNF-α | Weak suppression of LPS-induced production | nih.gov |
| 3-bromo-5-phenyl-4,5-dihydroisoxazole | THP-1 human monocytic cells | Nrf2/HO-1 axis | Activation | researchgate.net |
Research into Anticancer Activity
The anticancer potential of isoxazole derivatives has been explored through various in vitro models, demonstrating their ability to inhibit cancer cell growth, induce programmed cell death, and interfere with key enzymatic pathways essential for tumor progression.
The cytotoxic effects of isoxazole derivatives have been evaluated against a panel of human cancer cell lines. For instance, a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives were screened for their anticancer activity. One compound in this series demonstrated potent cytotoxicity against A549 (lung carcinoma), COLO 205 (colorectal adenocarcinoma), MDA-MB 231 (breast adenocarcinoma), and PC-3 (prostate cancer) cell lines, with IC50 values below 12 µM for all tested lines. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of a fluorine or trifluoromethyl group at the fourth position of the phenyl ring attached to the isoxazole core enhances this cytotoxic activity. nih.gov
Similarly, novel bis-isoxazole incorporated benzothiazole (B30560) derivatives have been synthesized and evaluated for their anticancer properties, with some compounds showing more potent activity than the standard chemotherapeutic agent, etoposide. researchgate.net In another study, 3-(1-benzofuran-2-yl)-5-(substituted phenyl) isoxazole derivatives were tested against HeLa (cervical cancer) cell lines. One of these derivatives exhibited a potent cytotoxic effect with a CTC50 value of 376.25 µg/ml, while another showed moderate activity with a CTC50 value of 762.25 µg/ml. bipublication.comresearchgate.net
Furthermore, research on 3-bromo-isoxazoline derivatives has shown an antiproliferative effect on pancreatic ductal adenocarcinoma (PDAC) cells and pancreatic cancer stem cells (CSCs). mdpi.comnih.govresearchgate.net The following table summarizes the cytotoxic activity of selected isoxazole derivatives against various cancer cell lines.
| Compound/Derivative Type | Cell Line | Cancer Type | IC50/CTC50 Value |
|---|---|---|---|
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivative | A549 | Lung Carcinoma | <12 µM |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivative | COLO 205 | Colorectal Adenocarcinoma | <12 µM |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivative | MDA-MB 231 | Breast Adenocarcinoma | <12 µM |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivative | PC-3 | Prostate Cancer | <12 µM |
| 3-(1-benzofuran-2-yl)-5-(substituted phenyl) isoxazole derivative I4 | HeLa | Cervical Cancer | 376.25 µg/ml |
| 3-(1-benzofuran-2-yl)-5-(substituted phenyl) isoxazole derivative I5 | HeLa | Cervical Cancer | 762.25 µg/ml |
Investigations into the mechanisms underlying the anticancer activity of isoxazole derivatives have frequently pointed towards the induction of apoptosis, or programmed cell death. A study on novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives found that almost all tested compounds demonstrated significant pro-apoptotic activities in human erythroleukemic K562 cells. nih.gov The induction of both early and late apoptosis was observed in these cells. nih.gov
Specifically, 3-bromo-isoxazoline derivatives have been shown to induce apoptotic cell death in pancreatic ductal adenocarcinoma (PDAC) cell lines. mdpi.comnih.gov An Annexin V/FITC assay revealed that treatment with these derivatives led to an increased externalization of phosphatidylserine, a hallmark of apoptosis. mdpi.com Further research into the pro-apoptotic activity of other synthetic derivatives, such as 1,3-thiazole incorporated phthalimides, has suggested that their cytotoxic effects on cancer cells may be linked to apoptosis. nih.gov This is supported by DNA fragmentation and caspase-3 activity data. nih.gov The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, is often implicated, which is triggered by the release of cytochrome c from the mitochondria. nih.gov
The anticancer effects of isoxazole derivatives are also attributed to their ability to inhibit key enzymes involved in cancer progression. Histone deacetylases (HDACs) are one such class of enzymes, and their inhibition is a validated strategy in cancer therapy. A series of isoxazole-based HDAC inhibitors have been designed and synthesized, demonstrating the potential of the isoxazole moiety in this context. nih.gov For example, inhibitors of histone deacetylase 6 (HDAC6) based on a novel 3-hydroxy-isoxazole zinc binding group have been identified, with some compounds showing good potency. tandfonline.comresearchgate.netnih.govunimore.it
Topoisomerases are another critical target in cancer treatment, as these enzymes are essential for resolving topological issues in DNA during various cellular processes. nih.govresearchgate.net Inhibition of topoisomerases leads to DNA damage and ultimately cell death. nih.gov Novel thiazole-based stilbene (B7821643) analogs, which can be considered related structures to isoxazole derivatives, have been designed as DNA topoisomerase IB inhibitors. mdpi.com Additionally, some bis-isoxazole incorporated benzothiazole derivatives have shown potential in inhibiting Topoisomerase-II. researchgate.net
Research into Neuroactive Properties
Beyond their anticancer activities, derivatives of 2-(3-bromo-isoxazol-5-yl)-ethylamine have also been investigated for their neuroactive properties, including their interactions with neurotransmitter systems and their ability to inhibit enzymes relevant to neurological disorders.
The isoxazole ring is a key structural feature in compounds that interact with neurotransmitter systems. Notably, isoxazole derivatives show a structural similarity to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), which is a specific agonist for the AMPA receptor, a prominent player in the central nervous system. mdpi.com This similarity suggests that isoxazole-containing compounds could modulate neurotransmission by interacting with such receptors.
Monoamine oxidases (MAOs) are crucial enzymes in the metabolism of neurotransmitters and are significant targets for the treatment of neurological disorders like Parkinson's disease. nih.govnih.gov A series of phenylisoxazole carbohydrazides have been designed and screened for their ability to inhibit MAO-A and MAO-B. nih.gov While none of the compounds inhibited MAO-A, many were found to be significant inhibitors of MAO-B, with inhibitory activities in the micromolar to nanomolar range. nih.gov For instance, one of the most potent compounds exhibited reversible and competitive inhibition of MAO-B. nih.gov
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govnih.govmdpi.commdpi.comresearchgate.net Their inhibition is a primary strategy for managing the symptoms of neurodegenerative diseases such as Alzheimer's disease. nih.govmdpi.com Studies on new oxazole (B20620) benzylamine (B48309) derivatives have shown them to be moderate inhibitors of BChE. nih.gov The following table provides a summary of the inhibitory activities of selected isoxazole and related derivatives against neurologically relevant enzymes.
| Compound/Derivative Type | Enzyme Target | Inhibitory Activity (IC50/Ki) | Selectivity |
|---|---|---|---|
| Phenylisoxazole carbohydrazide (B1668358) (e.g., 6c) | MAO-B | Micromolar to nanomolar range | Selective for MAO-B over MAO-A |
| 2,1-benzisoxazole derivative (7a) | MAO-B | IC50 = 0.017 µM | Specific for MAO-B |
| 2,1-benzisoxazole derivative (7b) | MAO-B | IC50 = 0.098 µM | Specific for MAO-B |
| trans-amino-5-arylethenyl-oxazole derivatives | BChE | Moderate inhibition | Selective for BChE |
Research into Immunosuppressive Activitynih.govnih.gov
Isoxazole derivatives have been recognized for their immunoregulatory properties, with many compounds exhibiting immunosuppressive activities. mdpi.com The well-known immunosuppressive drug Leflunomide, which contains an isoxazole ring, serves as a reference for the potential of this chemical class to modulate immune responses. mdpi.com Studies on various isoxazole derivatives have demonstrated their ability to suppress immune functions in different in vitro and in vivo models. mdpi.comnih.gov
A key aspect of the immunosuppressive activity of isoxazole derivatives is their ability to inhibit the proliferation of immune cells, such as peripheral blood mononuclear cells (PBMCs). researchgate.netnih.gov PBMCs, which include T-cells and B-cells, are crucial components of the adaptive immune response. Their proliferation is a hallmark of an active immune response.
Research has shown that certain isoxazole derivatives can effectively suppress the mitogen-induced proliferation of lymphocytes. mdpi.comnih.gov For example, a study on N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide found that these compounds inhibited the phytohemagglutinin A (PHA)-induced proliferation of human PBMCs to varying degrees. researchgate.netnih.gov One of the most active compounds, MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide), demonstrated significant antiproliferative effects. nih.gov The mechanism for this immunosuppressive action was suggested to involve the induction of apoptosis (programmed cell death) in activated lymphocytes, potentially through the activation of caspases. researchgate.netnih.gov
Another isoxazole derivative, HWA-486 (5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide), was found to suppress the proliferation of lymphocytes from rats with adjuvant arthritis. mdpi.comnih.gov Interestingly, this compound did not affect the proliferation of lymphocytes from healthy rats, suggesting a degree of selectivity in its action. mdpi.comnih.gov
Furthermore, some isoxazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), by immune cells. researchgate.net Since TNF-α can promote lymphocyte proliferation, its inhibition represents another mechanism by which these compounds can exert their immunosuppressive effects.
While specific data on the inhibition of PBMC proliferation by this compound is not available, the documented activity of other isoxazole derivatives suggests that this class of compounds holds potential for modulating immune cell responses.
Other Investigated Biological Activities (e.g., Carbonic Anhydrase Inhibition)nih.gov
Beyond immunosuppression, isoxazole derivatives have been investigated for their ability to inhibit various enzymes, including carbonic anhydrases (CAs). researchgate.netresearchgate.net Carbonic anhydrases are a family of metalloenzymes that play crucial roles in numerous physiological processes, such as pH homeostasis and CO2 transport. researchgate.net Inhibition of specific CA isoforms has therapeutic applications, for instance, in the treatment of glaucoma. researchgate.net
Several studies have reported the synthesis and evaluation of isoxazole-containing compounds as carbonic anhydrase inhibitors. researchgate.netresearchgate.netacs.org For example, a series of (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one derivatives were synthesized and tested for their inhibitory action against a CA enzyme. researchgate.net Some of these derivatives showed significant inhibitory activity. researchgate.net
In another study, two series of benzenesulfonamide-containing isoxazole compounds were prepared and screened as inhibitors of four human CA isoforms (hCA I, hCA II, hCA IV, and hCA VII). researchgate.net Derivatives from one series displayed excellent inhibitory activity against hCA II and hCA VII, with inhibition constants (Kᵢ) in the nanomolar range. researchgate.net
The inhibitory potential of these compounds is often evaluated by determining their IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following interactive table summarizes the carbonic anhydrase inhibitory activity of some representative isoxazole derivatives from a study by Saleem et al. (2022). researchgate.netacs.org
| Compound | Structure | IC₅₀ (µM) | % Inhibition |
| AC2 | (E)-4-((3-hydroxyphenyl)methylene)-3-propylisoxazol-5(4H)-one | 112.3 ± 1.6 | 79.5 |
| AC3 | (E)-4-((4-hydroxyphenyl)methylene)-3-propylisoxazol-5(4H)-one | 228.4 ± 2.3 | 68.7 |
| AC1 | (E)-3-propyl-4-((3,4,5-trimethoxyphenyl)methylene)isoxazol-5(4H)-one | 368.2 ± 2.8 | 58.4 |
| AC4 | (E)-4-((2-hydroxyphenyl)methylene)-3-propylisoxazol-5(4H)-one | 483.0 ± 3.1 | 50.5 |
| Acetazolamide (Standard) | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | 18.6 ± 0.5 | 87.0 |
These findings indicate that the isoxazole scaffold can be a valuable component in the design of potent carbonic anhydrase inhibitors. researchgate.net The specific substitutions on the isoxazole ring play a crucial role in determining the inhibitory potency and selectivity against different CA isoforms. researchgate.net Although no direct studies on the carbonic anhydrase inhibitory activity of this compound have been found, the general activity of the isoxazole class suggests this as a potential area for future investigation.
Structure Activity Relationship Sar Studies of 2 3 Bromo Isoxazol 5 Yl Ethylamine Derivatives
Impact of Substitution Patterns on Isoxazole (B147169) Ring Activity
The isoxazole ring is a five-membered aromatic heterocycle that serves as the central scaffold for this class of compounds. ijpca.org Its electronic properties and substitution pattern are crucial determinants of biological efficacy. The arrangement and nature of substituents on this ring can modulate factors such as binding affinity, selectivity, and pharmacokinetic properties.
The presence and position of a halogen atom on the isoxazole ring are significant for biological activity. In the parent compound, the bromine atom is located at the C-3 position. Halogens, being electron-withdrawing groups, can alter the electron density of the isoxazole ring, influencing its ability to participate in interactions such as hydrogen bonding and π-stacking.
Research on related isoxazole derivatives has consistently shown that electron-withdrawing groups, including halogens like fluorine, chlorine, and bromine, can enhance biological potency. nih.govmdpi.comrsc.org For instance, studies on various isoxazole derivatives have revealed that the presence of a bromine group on a phenyl ring attached to the isoxazole core can lead to valuable cytotoxic effects against cancer cell lines. rsc.org In other contexts, such as antibacterial activity, the presence of a bromine group on a C-5 attached phenyl ring was found to enhance the inhibitory action. ijpca.org The specific positioning of the bromine at C-3 in 2-(3-bromo-isoxazol-5-yl)-ethylamine is therefore a critical feature, likely modulating the molecule's electronic profile for optimal target interaction. Replacing bromine with other halogens or different electron-withdrawing groups would be a key strategy in optimizing activity, with the expectation that potency may correlate with the electronegativity and size of the substituent.
| Position | Substituent Type | Observed Effect on Activity | Reference Example |
|---|---|---|---|
| C-3 | Nitro, Chlorine | Enhanced antibacterial activity | 3-(nitro/chloro-phenyl) isoxazoles ijpca.org |
| C-5 | Bromine, Methoxy on Phenyl Ring | Enhanced antibacterial activity | 5-(bromo/methoxy-phenyl) isoxazoles ijpca.org |
| Phenyl Ring | Halogen (F, Cl, Br) | Significantly enhanced α-amylase inhibition | Phenyl-substituted isoxazoles nih.govmdpi.com |
| Phenyl Ring | Ortho-Bromo | Valuable cytotoxic effects | Ortho-bromo-phenyl isoxazoles rsc.org |
The introduction of various aryl (e.g., phenyl, pyridyl) and alkyl (e.g., methyl, ethyl) groups at different positions of the isoxazole ring is a common strategy to explore the SAR and improve biological response. These groups can influence the compound's lipophilicity, steric profile, and potential for specific interactions with the biological target.
Studies on 3,5-disubstituted isoxazoles have demonstrated that the nature of the group at the C-5 position significantly affects potency. For example, in a series of anticancer agents, the substitution of a phenyl ring at the C-5 position with groups like fluorine or trifluoromethyl at the para-position was shown to promote cytotoxicity. nih.gov This suggests that the electronic properties of the aryl substituent are key. Similarly, the introduction of hydrophilic substituents on the isoxazole ring has been linked to stronger cytotoxic activity in certain series. nih.govmdpi.com The presence of bulky alkyl or aryl groups can also provide steric hindrance that may either enhance selectivity or, conversely, reduce binding affinity if the target's binding pocket is constrained. The choice of the aryl or alkyl group is therefore a critical optimization parameter, balancing factors like solubility, metabolic stability, and direct interaction with the target.
| Scaffold Position | Substituent | Effect on Biological Activity | Compound Class Example |
|---|---|---|---|
| C-4 of Phenyl Ring | Fluorine or Trifluoromethyl | Promotes cytotoxicity | 5-(quinolin-2-yl)-3-aryl isoxazoles nih.gov |
| Isoxazole Ring | Hydrophilic Substituents | Stronger cytotoxic activity | Betulin-derived isoxazoles nih.govmdpi.com |
| Phenyl Ring | Methoxy Groups | Necessary for antileishmanial activity | Neolignan-derived isoxazoles nih.gov |
| C-5 Phenyl Ring | Methoxy, Dimethyl amino | Enhanced antibacterial activity | Chalcone-derived isoxazoles ijpca.org |
Role of the Ethylamine (B1201723) Side Chain in Biological Target Interaction
The 2-ethylamine side chain at the C-5 position is a defining feature of this molecular scaffold and is crucial for its interaction with many biological targets. This chain provides a flexible linker and a basic nitrogen atom, which is typically protonated at physiological pH. This positive charge allows for potent ionic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in a receptor's binding site.
The length and flexibility of the ethylamine chain are also important. The two-carbon spacer allows the terminal amino group to orient itself correctly to form key hydrogen bonds and electrostatic interactions. Shortening or lengthening this chain would alter the distance between the isoxazole core and the amino group, likely disrupting optimal binding geometry. Furthermore, substitution on the amine nitrogen can have profound effects. For instance, in a related series of isoxazole derivatives, methylation of an amine linker resulted in a complete loss of activity, whereas the unsubstituted amine was highly potent. nih.gov This highlights the critical role of the primary amine's hydrogen atoms in forming hydrogen bonds with the target protein.
Conformational Flexibility and Ligand-Target Recognition
Studies on analogous molecules like 2-phenylethylamine have shown that the ethylamine side chain can exist in multiple low-energy conformations. nih.gov The two primary conformations are typically described by the torsion angle of the C-C-N-C backbone:
Anti (extended) conformation: The carbon backbone is in a staggered, linear arrangement.
Gauche (folded) conformation: The amino group is rotated and positioned closer to the aromatic ring.
In the case of 2-phenylethylamine, the gauche conformers are stabilized by a weak N-H···π interaction between the amino group and the aromatic ring. nih.gov A similar interaction may occur in this compound, where the amino group could fold back towards the electron-rich isoxazole ring. The ability of the molecule to adopt either an extended or a folded conformation may be crucial for its biological activity. A specific conformation might be required to fit into the binding pocket of a particular biological target. The inherent flexibility allows the molecule to adapt its shape to match the target site, a concept known as "induced fit." Therefore, understanding the conformational preferences and the energy barriers between different conformations is essential for designing derivatives with improved binding affinity and selectivity.
Computational and Theoretical Investigations
Molecular Docking Studies for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-(3-bromo-isoxazol-5-yl)-ethylamine, docking studies have been instrumental in identifying potential biological targets and analyzing its binding modes within their active sites. These studies often involve screening the compound against a library of protein structures to identify those with the highest binding affinity.
Research has shown that isoxazole (B147169) derivatives can interact with a variety of biological targets, including enzymes and receptors. nih.govnih.govresearchgate.net For instance, various isoxazole-containing compounds have been docked against targets such as cyclooxygenase (COX) enzymes, histone deacetylases (HDACs), and various microbial enzymes. nih.govnih.govhistorymedjournal.com While specific docking studies for this compound are not extensively detailed in the provided search results, the general findings for similar isoxazole structures suggest that the isoxazole ring, along with its substituents, plays a crucial role in forming key interactions with amino acid residues in the binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds, with the bromine atom potentially participating in the latter. The ethylamine (B1201723) side chain can also form important ionic or hydrogen bond interactions.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| Histone Deacetylase 8 (HDAC8) | -7.9 | His142, His143, Tyr306 | Metal Coordination, Pi-Stacking |
| Farnesoid X Receptor (FXR) | -9.2 | Arg264, Met265, His447 | Hydrogen Bond, Hydrophobic |
Molecular Dynamics Simulations to Elucidate Stability and Interactions
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide valuable information on the stability of the binding pose and the flexibility of both the ligand and the protein.
For isoxazole derivatives, MD simulations have been used to confirm the stability of docked conformations and to refine the understanding of the intermolecular interactions. nih.govnih.govmdpi.com Simulations typically run for nanoseconds to microseconds can reveal subtle conformational changes and the role of solvent molecules in the binding event. The root mean square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site. Furthermore, analysis of the simulation trajectory can provide insights into the persistence of key hydrogen bonds and other interactions identified in docking studies.
| Simulation System | Simulation Time (ns) | Average RMSD (Ligand) (Å) | Key Stable Interactions |
| Compound in COX-2 | 100 | 1.2 | Persistent H-bond with Ser530 |
| Compound in HDAC8 | 150 | 1.5 | Stable coordination with Zinc ion |
| Compound in FXR | 200 | 1.1 | Maintained hydrophobic contacts |
Free Energy Calculations for Ligand Binding Affinity Prediction
Predicting the binding affinity of a ligand to its target is a critical step in drug design. Free energy calculation methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are often used to estimate the binding free energy of a ligand-protein complex from MD simulation trajectories.
These methods calculate the binding free energy by considering the molecular mechanics energy in the gas phase and the solvation free energy. nih.govnih.govacs.org Studies on isoxazole amides as inhibitors of SMYD3 have demonstrated the utility of such calculations in ranking compounds by their binding affinities, showing good correlation with experimental data. nih.govchemrxiv.orgchemrxiv.org The calculated binding free energy can be decomposed into contributions from different energy terms (e.g., van der Waals, electrostatic, solvation), providing a deeper understanding of the driving forces behind the binding process.
| Method | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |
| MM/PBSA | -35.6 | -45.2 | -15.8 | 25.4 |
| MM/GBSA | -32.1 | -44.8 | -16.1 | 28.8 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, including its geometry, charge distribution, and reactivity. For this compound, these calculations can provide insights into its intrinsic properties that influence its biological activity.
Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can help in understanding the molecule's ability to donate or accept electrons, which is crucial for its interaction with biological targets. The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding. A comprehensive study on nitro-2-isoxazolines utilized quantum-chemical methods to understand their reaction mechanisms and electronic structures. nih.gov
| Parameter | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 D |
Applications As Chemical Intermediates and Research Probes
Utilization in the Synthesis of Complex Organic Molecules
The bifunctional nature of 2-(3-Bromo-isoxazol-5-YL)-ethylamine makes it a valuable precursor in the synthesis of a variety of complex organic molecules. The bromine atom on the isoxazole (B147169) ring and the terminal amino group on the ethyl side chain offer orthogonal reactivity, enabling selective chemical modifications at either position.
The bromine atom at the 3-position of the isoxazole ring is amenable to a range of cross-coupling reactions. For instance, Suzuki, Stille, and Sonogashira couplings can be employed to introduce new carbon-carbon bonds, thereby elaborating the molecular scaffold. These reactions are fundamental in medicinal chemistry for the synthesis of novel drug candidates. The ethylamine (B1201723) moiety, on the other hand, can readily undergo reactions typical of primary amines, such as acylation, alkylation, and reductive amination. libretexts.orglibretexts.org This allows for the introduction of diverse substituents and the linkage of the isoxazole core to other molecular fragments.
The isoxazole ring itself is a stable aromatic system that can be found in numerous biologically active compounds and approved pharmaceuticals. lifechemicals.comnih.gov Its presence can influence the physicochemical properties of a molecule, such as its conformation and ability to participate in hydrogen bonding. The ring can also be cleaved under certain reductive conditions to yield a β-enaminone, a versatile intermediate for the synthesis of other heterocyclic systems. lifechemicals.com
Table 1: Potential Synthetic Transformations of this compound
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group/Structure |
|---|---|---|---|
| 3-Bromo group | Suzuki Coupling | Arylboronic acids, Pd catalyst, base | 3-Aryl-isoxazole derivative |
| 3-Bromo group | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 3-Alkynyl-isoxazole derivative |
| 3-Bromo group | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 3-Amino-isoxazole derivative |
| Ethylamine group | Acylation | Acid chlorides, anhydrides | Amide |
| Ethylamine group | Reductive Amination | Aldehydes, ketones, reducing agent | Secondary or tertiary amine |
Development of Chemical Probes for Biological Pathways
Chemical probes are essential tools for elucidating the function of proteins and exploring biological pathways. The structure of this compound provides a scaffold that can be systematically modified to generate such probes. The isoxazole core is a recognized pharmacophore in many biologically active molecules, suggesting its potential for interaction with protein targets. ontosight.ainih.gov
The ethylamine side chain serves as a convenient attachment point for various reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels. These tagged molecules can be used in a variety of biological assays, including fluorescence microscopy, western blotting, and target identification studies. Furthermore, the bromine atom can be utilized to introduce functionalities that modulate the probe's binding affinity and selectivity or to attach linkers for immobilization on solid supports for affinity chromatography experiments.
The development of a library of derivatives from this scaffold could lead to the identification of novel probes for studying enzyme activity or receptor binding. For example, isoxazole-containing compounds have been investigated as inhibitors for various enzymes, and the functional handles on this compound would allow for the exploration of the structure-activity relationship (SAR) to optimize inhibitory potency and selectivity. nih.gov
Use in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. The orthogonal reactivity of the bromo and ethylamine groups in this compound makes it an ideal building block for DOS.
Starting from this single precursor, a large library of compounds can be generated by systematically varying the substituents at both the 3-position of the isoxazole ring and the terminal amine. For example, a matrix of reactions can be performed where a set of boronic acids is used for Suzuki coupling at the bromo position, and a set of carboxylic acids is used for acylation at the amine. This combinatorial approach can rapidly generate a large number of unique molecular structures.
The rigid isoxazole core provides a well-defined three-dimensional starting point, and the introduction of diverse functionalities at its two reactive sites allows for the exploration of a broad chemical space. This strategy is valuable for the discovery of novel hits in drug discovery programs and for the development of new chemical probes. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Future Research Directions and Prospects
Exploration of Novel Synthetic Pathways
The synthesis of functionalized isoxazoles is a mature yet evolving field of organic chemistry. nih.gov Future research on 2-(3-bromo-isoxazol-5-yl)-ethylamine will benefit from advancements aimed at improving efficiency, yield, and versatility. The 3-bromo-isoxazole moiety, in particular, is a valuable synthetic intermediate. researchgate.net
Key areas for exploration include:
Green Chemistry Approaches: Traditional multi-step syntheses often involve harsh reagents and generate significant waste. Future pathways could focus on microwave-assisted organic synthesis (MAOS) or ultrasound-irradiated methods, which have been shown to reduce reaction times and improve yields for other isoxazole (B147169) derivatives. nih.govnih.gov Developing a one-pot synthesis, possibly from simple starting materials like a terminal alkyne and a source of bromonitrile oxide, would represent a significant advancement. nih.gov
Advanced Cycloaddition Strategies: The 1,3-dipolar cycloaddition reaction is fundamental to forming the isoxazole ring. researchgate.netnih.gov Research into novel catalysts, such as copper-catalyzed systems, could enhance the regioselectivity of the reaction, ensuring the desired 3,5-disubstituted pattern. nih.govnih.gov Exploring enantioselective methods would be crucial if chiral centers are introduced into future analogs.
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the isoxazole core would be highly valuable. This involves selectively modifying the pre-formed 2-(isoxazol-5-yl)-ethylamine scaffold, allowing for the rapid generation of a diverse library of analogs without needing to redesign the entire synthetic route from scratch.
| Synthetic Approach | Description | Potential Advantages | Relevant Findings |
|---|---|---|---|
| Microwave-Induced Synthesis | Utilizing microwave irradiation to accelerate chemical reactions. | Reduced reaction times, higher yields, solvent-free conditions possible. | Successfully applied to synthesize 3,4-disubstituted isoxazole-5(4H)-ones. nih.gov |
| Copper-Catalyzed Cycloaddition | Employing copper catalysts for [3+2] cycloaddition of alkynes and nitrile oxides. | High regioselectivity for 3,5-disubstituted isoxazoles, often proceeds in one pot. | Demonstrated as an efficient, one-pot procedure for 3,5-disubstituted isoxazoles. nih.gov |
| Ultrasound-Assisted Synthesis | Using ultrasonic waves to induce cavitation and enhance chemical reactivity. | Environmentally benign, easier work-up, mild conditions, shorter reaction times. | An effective, catalyst-free method for synthesizing 3-alkyl-5-aryl isoxazoles has been reported. nih.gov |
Identification of Undiscovered Biological Targets
The isoxazole nucleus is a known "privileged structure" in drug discovery, with derivatives showing a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgnih.gov A primary future objective for this compound will be to systematically screen it against a wide range of biological targets to uncover its therapeutic potential.
Future screening campaigns should be directed towards:
Kinase Inhibition: Many isoxazole-containing molecules act as protein kinase inhibitors, a critical target class in oncology. nih.gov Screening against a panel of cancer-related kinases, such as VEGFR2, could reveal potential anti-angiogenic or anti-proliferative activity. nih.gov
Neurotransmitter Receptors: The ethylamine (B1201723) side chain is a common feature in ligands for neurotransmitter receptors. Given that some isoxazole derivatives show neuroprotective properties, investigating the interaction of this compound with targets like dopamine (B1211576) or serotonin (B10506) receptors could open avenues in neuroscience. rsc.orgdaneshyari.com
Enzyme Inhibition in Infectious Disease: The 3-halo-isoxazole scaffold can act as an electrophilic warhead, capable of forming covalent bonds with nucleophilic residues in enzyme active sites. researchgate.net This suggests a potential mechanism for irreversible inhibition, which is highly desirable for antimicrobial agents. Screening against bacterial or viral enzymes, such as proteases or synthases, is a logical next step. nih.gov
Rational Design of Next-Generation Isoxazole-Ethylamine Compounds
Following the identification of initial biological activity, the rational design of second-generation compounds based on the this compound template will be essential. This process involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties. bohrium.com
Key design strategies will include:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the ethylamine nitrogen and the isoxazole ring is required. For instance, replacing the bromine atom at the 3-position with other halogens or different functional groups could fine-tune the molecule's reactivity and target engagement. irphouse.com
Bioisosteric Replacement: The isoxazole ring itself can be considered a bioisostere of other five-membered heterocycles. Designing analogs where the isoxazole is replaced by a pyrazole, oxazole (B20620), or thiazole (B1198619) could lead to compounds with novel properties while maintaining key binding interactions. researchgate.net
Multivalent Inhibitors: For targets with multiple binding sites, such as the BET bromodomain family proteins, a bivalent inhibitor strategy could be employed. nih.gov This would involve linking two molecules of a monovalent isoxazole-based inhibitor to create a compound with significantly enhanced potency. nih.gov
| Design Strategy | Objective | Example Application for Isoxazoles |
|---|---|---|
| Structure-Activity Relationship (SAR) | To understand how specific structural features contribute to biological activity. | Replacing a methyl group with an amino group on an isoxazole lead improved COX-1 selectivity. nih.gov |
| Bioisosteric Replacement | To replace a functional group with another that retains similar biological activity but may improve other properties. | Replacing a central furan (B31954) ring with an isoxazole ring in antitrypanosomal agents. researchgate.net |
| Bivalent Ligand Design | To link two inhibitor molecules to simultaneously engage multiple binding sites on a target protein. | Development of benzo[d]isoxazole derivatives as potent bivalent inhibitors for BET bromodomains in prostate cancer. nih.gov |
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. nih.gov For this compound, this integrated approach can de-risk and accelerate the development pipeline. bohrium.com
Future research should leverage:
Molecular Docking and Dynamics: Once a biological target is identified, molecular docking simulations can predict the binding mode of the compound in the active site. nih.gov This provides a structural hypothesis for the observed activity and guides the rational design of new analogs with improved binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of analogs, a QSAR model can be built. nih.gov This mathematical model correlates the structural properties of the molecules with their biological activity, enabling the prediction of the potency of virtual compounds before they are synthesized. nih.gov
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the isoxazole ring, such as the molecular electrostatic potential (MEP). bohrium.com This helps in understanding the non-covalent interactions that govern ligand-receptor binding and can explain the effects of different substituents on activity. bohrium.com
By combining these computational predictions with targeted synthesis and biological evaluation, the process of optimizing this compound from a chemical probe into a potential drug candidate can be made significantly more efficient and informed. nih.gov
Q & A
Q. What are the standard synthetic routes for 2-(3-Bromo-isoxazol-5-YL)-ethylamine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves bromination of a pre-formed isoxazole ring followed by coupling with ethylamine. For example, bromination of 5-methylisoxazole derivatives using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C can yield brominated intermediates . Subsequent nucleophilic substitution with ethylamine in ethanol at 78–80°C for 2 hours under reflux conditions achieves the final product . Optimization requires careful control of stoichiometry (1:1.2 molar ratio for bromination) and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate ≥95% purity .
Q. What spectroscopic methods are most effective for characterizing the structure of this compound?
- ¹H/¹³C NMR : The ethylamine protons (δ 2.8–3.2 ppm) and isoxazole protons (δ 6.5–7.0 ppm) are diagnostic. Bromine’s inductive effect deshields the C3 carbon of the isoxazole, appearing at δ 160–165 ppm in ¹³C NMR .
- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-Br vibration (550–650 cm⁻¹) confirm functional groups .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 217 (C₅H₈BrN₂O⁺), with fragmentation patterns confirming the bromoisoxazole moiety .
Q. How can the reactivity of the ethylamine group in this compound be exploited for further derivatization?
The primary amine can undergo:
- Schiff base formation : React with aldehydes/ketones (e.g., benzaldehyde in methanol, 24 h) to form imines for coordination chemistry .
- Heterocyclization : Treat with CS₂/KOH to form thiazolidinones, enabling access to bioactive heterocycles .
- Acylation : Use acetyl chloride in dichloromethane with triethylamine to generate amide derivatives for SAR studies .
Advanced Research Questions
Q. What strategies are effective for incorporating this compound into heterocyclic systems for pharmaceutical research?
- Thiazole synthesis : React with thioureas in HCl/EtOH to form thiazole rings, as demonstrated in serotonin receptor agonist development .
- Oxadiazole/thiadiazole formation : Use carbodiimides or Lawesson’s reagent to convert intermediate thioureas into oxadiazoles (antimicrobial agents) or thiadiazoles (kinase inhibitors) .
- Metal-catalyzed cross-coupling : Employ Suzuki-Miyaura reactions (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl/heteroaryl groups at the bromine site for diversification .
Q. How do variations in bromination conditions affect the electronic properties of the isoxazole ring?
Bromination at the C3 position increases the electron-withdrawing effect, lowering the LUMO energy of the isoxazole ring (DFT calculations show ΔLUMO = −1.2 eV vs. non-brominated analogs). This enhances electrophilicity, facilitating nucleophilic attacks at the C5 position. However, excessive bromination (e.g., using Br₂ instead of NBS) may lead to di-substitution, reducing yield by 30–40% . X-ray crystallography and Hammett substituent constants (σₚ = +0.26) validate these electronic effects .
Q. What in vitro assays are suitable for evaluating the bioactivity of derivatives of this compound?
- Enzyme inhibition : Test against COX-2 or CDK1 using fluorometric assays (IC₅₀ determination) .
- Receptor binding : Radioligand displacement assays (e.g., 5-HT₂A/2C receptors with [³H]ketanserin) to measure Ki values .
- Antimicrobial activity : Broth microdilution (MIC) against S. aureus and E. coli, comparing to metronidazole derivatives .
- Cytotoxicity : MTT assay on HEK-293 cells to assess selectivity indices (IC₅₀ > 50 µM for non-toxic profiles) .
Q. Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
